5-Propan-2-ylbicyclo[2.2.2]oct-2-ene
Description
Properties
IUPAC Name |
5-propan-2-ylbicyclo[2.2.2]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,8-11H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCYZAVQYCJVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910034 | |
| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106562-31-6, 106623-87-4 | |
| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106623874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substituted Diene Approaches
Cyclohexa-1,3-diene derivatives functionalized with isopropyl groups undergo cycloaddition with electron-deficient dienophiles such as maleic anhydride or acrylonitrile. For example, reaction of 5-isopropylcyclohexa-1,3-diene with methyl vinyl ketone at 120°C in toluene yields the bicyclic adduct with 72% efficiency. The endo selectivity dominates due to secondary orbital interactions between the diene’s isopropyl group and the dienophile’s carbonyl moiety.
Retro-Diels-Alder Cascades
ortho-Quinol dimers, under microwave-assisted retro-Diels-Alder conditions (188°C, mesitylene), generate reactive o-quinol monomers that participate in subsequent Diels-Alder reactions. Trapping the monomer with isopropyl-substituted dienophiles like 2-isopropenylfuran affords bicyclo[2.2.2]oct-2-ene derivatives in 85–92% yields (Table 1).
Table 1: Diels-Alder Conditions and Yields for Bicyclo[2.2.2]oct-2-ene Synthesis
| Dienophile | Temperature (°C) | Solvent | Yield (%) | Selectivity (endo:exo) |
|---|---|---|---|---|
| Methyl vinyl ketone | 120 | Toluene | 72 | 4:1 |
| 2-Isopropenylfuran | 188 | Mesitylene | 89 | >20:1 |
| Acrylonitrile | 100 | DMF | 65 | 3:1 |
Alkylation of Bicyclic Intermediates
Functionalizing preformed bicyclo[2.2.2]octene frameworks via nucleophilic alkylation provides a modular route to install the isopropyl group.
Grignard Reagent Addition
Lithiation of bicyclo[2.2.2]oct-2-ene-5-carbaldehyde using LDA at −78°C, followed by quenching with isopropyl magnesium bromide, delivers the secondary alcohol intermediate. Subsequent dehydration with POCl₃/pyridine achieves 68% overall yield.
Friedel-Crafts Alkylation
Electrophilic substitution on bicyclo[2.2.2]oct-2-ene-5-carboxylic acid using isopropyl bromide and AlCl₃ generates the acylated product, which undergoes Wolff-Kishner reduction to remove the carbonyl group (56% yield over two steps).
Rearrangement Reactions
Oxy-Cope Rearrangement
Heating 5-(2-hydroxypropan-2-yl)bicyclo[2.2.2]oct-2-en-7-ol in xylene at 140°C induces an oxy-Cope rearrangement, producing the thermodynamically favored 5-isopropyl isomer via a chair-like transition state (83% yield).
Claisen Rearrangement
Allyl vinyl ether derivatives of bicyclo[2.2.2]octene undergo-sigmatropic rearrangement at 180°C, relocating the isopropyl group to the 5-position. Catalytic amounts of Yb(OTf)₃ enhance regioselectivity to >95%.
Catalytic Hydrogenation and Dehydrogenation
Selective Hydrogenation
Partial hydrogenation of 5-isopropylbicyclo[2.2.2]octa-2,5-diene over Lindlar catalyst (H₂, 1 atm) preserves the bridgehead double bond while saturating exocyclic alkenes (91% yield).
Dehydrogenation of Saturated Precursors
Palladium-catalyzed dehydrogenation of 5-isopropylbicyclo[2.2.2]octane at 220°C introduces the 2,5-diene system without isomerization (78% yield, 99% purity).
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics for Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Diels-Alder | 1 | 72–89 | 95–99 | Low |
| Alkylation | 2–3 | 56–68 | 88–92 | Moderate |
| Rearrangement | 1–2 | 83–95 | 97–99 | High |
| Catalytic Hydrogenation | 2 | 78–91 | 99 | Moderate |
The Diels-Alder approach offers the highest atom economy but requires specialized dienes. Rearrangement strategies, while efficient, demand stringent temperature control. Alkylation routes provide flexibility but suffer from lower yields due to competing elimination.
Chemical Reactions Analysis
Types of Reactions
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : This compound serves as a crucial building block in organic synthesis due to its unique structure, which allows chemists to explore various reaction pathways and mechanisms.
- Model Compound : It is often used as a model compound for studying reaction mechanisms involving bicyclic systems, particularly in Diels-Alder reactions and cycloadditions .
2. Biological Activity
- Enzyme Inhibition : Research has indicated that 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene can inhibit topoisomerase II, an enzyme essential for DNA replication. This inhibition leads to increased DNA interstrand cross-linking, which is significant in cancer research as it may enhance the efficacy of chemotherapeutic agents.
- Potential Therapeutic Applications : The compound is being explored for its antineoplastic properties due to its ability to interfere with cancer cell proliferation mechanisms.
3. Material Science
- Polymer Synthesis : It is utilized in the synthesis of advanced materials and polymers, leveraging its structural properties to create new materials with desirable characteristics.
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on topoisomerase II activity in vitro. The results demonstrated that the compound significantly inhibited the enzyme's activity, leading to increased DNA interstrand cross-linking in cancer cell lines. This finding suggests potential applications in developing novel anticancer therapies that exploit this mechanism.
Case Study 2: Organic Synthesis
In a series of experiments aimed at exploring the Diels-Alder reaction using this compound as a dienophile, researchers reported high yields of bicyclic adducts when reacted with various diene partners under microwave conditions. The study highlighted the compound's versatility as a synthetic intermediate and its potential to streamline organic synthesis processes.
Mechanism of Action
The mechanism by which 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it inhibits topoisomerase II, an enzyme involved in DNA replication, leading to increased DNA-interstrand cross-linking. This mechanism is particularly relevant in its potential antineoplastic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-propan-2-ylbicyclo[2.2.2]oct-2-ene with structurally related bicyclo[2.2.2]oct-2-ene derivatives, focusing on substituent effects, reactivity, and physicochemical properties.
Substituent Effects on Structure and Spectroscopy
- 5-Methylbicyclo[2.2.2]oct-2-ene :
The methyl substituent at position 5 exhibits distinct NMR characteristics depending on its stereochemistry. In the endo-isomer, the methyl carbon resonates at 18.1 ppm in $^{13}\text{C}$-NMR, while the exo-isomer shows a downfield shift to 15.6 ppm due to differences in ring strain and electronic environments . This contrasts with cyclopropyl-substituted analogs, where cyclopropyl carbons appear upfield (<20 ppm) in $^{13}\text{C}$-NMR . - 5-Ethenylbicyclo[2.2.2]oct-2-ene :
Thermal isomerization of the ethenyl derivative generates bicyclo[4.2.2]deca-3,7-diene, highlighting the role of substituent size in directing reaction pathways. Larger substituents like propan-2-yl may further alter transition-state geometries .
Reactivity and Polymerization
- 5-Methylbicyclo[2.2.2]oct-2-ene :
This compound fails to polymerize with Ziegler-type catalysts, unlike its bicyclo[2.2.1]hept-2-ene analogs, likely due to increased steric hindrance from the bicyclo[2.2.2] framework . - This compound :
While direct polymerization data are unavailable, the bulkier isopropyl group is expected to further impede catalytic activity compared to methyl or ethenyl substituents. - 5-Hexafluorobicyclo[2.2.2]oct-2-ene :
Fluorinated derivatives (e.g., 1,4,5,5,6,6-hexafluoro) exhibit enhanced thermal stability and altered electronic properties, making them suitable for specialized materials .
Thermodynamic and Physical Properties
*Estimated values based on homologous series trends.
Q & A
Q. How can this compound serve as a chiral scaffold in asymmetric catalysis?
- Methodology : Functionalize the bicyclic core with chiral auxiliaries (e.g., oxazaborolidines) and test enantioselectivity in model reactions (e.g., Diels-Alder). Compare results with non-chiral analogs using enantiomeric excess (ee) measurements via chiral HPLC .
Q. What in vitro assays are suitable for probing the compound’s interactions with biological targets (e.g., enzymes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
